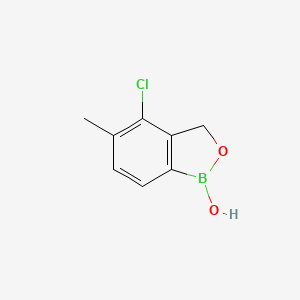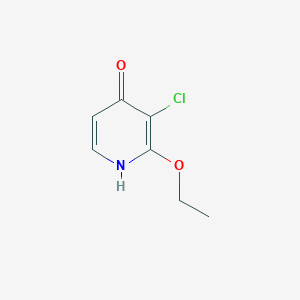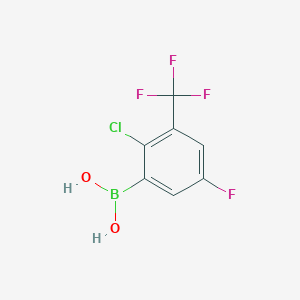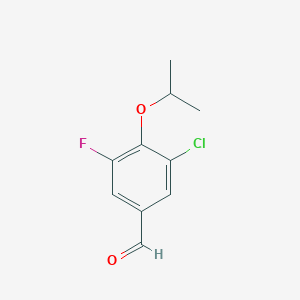
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Mecanismo De Acción
Target of Action
Boronic acid esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid esters are generally known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl or vinyl halide .
Biochemical Pathways
The suzuki–miyaura reaction, in which boronic acid esters are commonly used, plays a crucial role in the synthesis of various biologically active compounds, impacting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boronic acid esters can be influenced by various factors, including their chemical structure and the physiological conditions they encounter .
Result of Action
The products of the suzuki–miyaura reaction, facilitated by boronic acid esters, are often biologically active compounds that can exert various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . Furthermore, safety data suggests that dust formation should be avoided and that the compound may cause skin and eye irritation, as well as respiratory irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Dehydrating agents like molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The ester can be hydrolyzed to the boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, toluene).
Oxidation: Hydrogen peroxide, sodium perborate.
Hydrolysis: Aqueous acids or bases.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Hydrolysis: 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparación Con Compuestos Similares
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Lacks the benzyloxy, bromo, and fluoro substituents, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a trifluoromethyl group, which can influence the electronic properties and reactivity.
3-(Benzyloxy)phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromo and fluoro substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, enhancing its utility in various synthetic transformations.
Propiedades
IUPAC Name |
2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDXELPQZNTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














